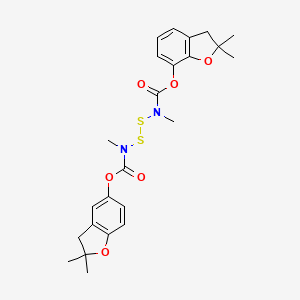

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)

Vue d'ensemble

Description

. This compound is known for its effectiveness in protecting crops and enhancing agricultural productivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl isocyanate in the presence of a catalyst to form the carbamate ester. This intermediate is then reacted with a dithiobis(methyl) compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate), also known as biscarbofuran N,N'-disulfide, is a carbamate pesticide . Carbamate pesticides, derived from carbamic acid, function similarly to organophosphate insecticides in their mechanism of action against insects .

Structural Information

The compound has the molecular formula . The SMILES notation for the compound is CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC4=C(C=C3)OC(C4)(C)C)C . Its InChI code is InChI=1S/C24H28N2O6S2/c1-23(2)14-16-12-17(10-11-18(16)31-23)29-21(27)25(5)33-34-26(6)22(28)30-19-9-7-8-15-13-24(3,4)32-20(15)19/h7-12H,13-14H2,1-6H3 . The InChIKey is RNNGCAGZVZIHNF-UHFFFAOYSA-N .

General Information

Biscarbofuran N,N'-disulfide is used as a carbamate pesticide . These pesticides are commonly used in homes, gardens, and agriculture . Carbamates, including biscarbofuran N,N'-disulfide, are known to be highly toxic to Hymenoptera; therefore, precautions are necessary to prevent exposure to bees and parasitic wasps .

Potential Applications

- Pancreatic Cancer Research: 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), a naturally occurring compound from Wasabia japonica (Wasabi), and its synthetic derivatives have shown potential in inhibiting the viability of human pancreatic cancer cells . Specifically, 6-MITC and I7557 induced G2/M phase arrest and reduced the percentage of ALDH-positive PANC-1 cells, suggesting activity against cancer stem cell phenotypes .

Data Tables

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 505.14618 | 211.8 |

| $$M+Na]+ | 527.12812 | 218.5 |

| $$M+NH4]+ | 522.17272 | 220.5 |

| $$M+K]+ | 543.10206 | 211.6 |

| $$M-H]- | 503.13162 | 217.0 |

| $$M+Na-2H]- | 525.11357 | 216.5 |

| $$M]+ | 504.13835 | 215.3 |

| $$M]- | 504.13945 | 215.3 |

Mécanisme D'action

The mechanism of action of Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the pest .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbosulfan: Another carbamate insecticide with a similar structure and mode of action.

Carbofuran: A related compound used for similar agricultural purposes.

Uniqueness

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) is unique due to its specific molecular structure, which provides a balance between efficacy and environmental safety. Its ability to degrade into less harmful products makes it a preferred choice in integrated pest management programs.

Activité Biologique

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) is a synthetic compound primarily recognized for its application as a pesticide. This compound belongs to the class of N-methyl carbamate pesticides, which are known for their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other organisms. The inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in paralysis and death in target pests.

- Molecular Formula : C24H28N2O6S2

- Molecular Weight : 504.6 g/mol

- CAS Number : 39995-74-9

- IUPAC Name : (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]disulfanyl]-N-methylcarbamate

The primary mechanism by which Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) exerts its biological activity involves the inhibition of acetylcholinesterase . This enzyme is critical for breaking down acetylcholine in the synaptic cleft. When inhibited, acetylcholine accumulates, leading to continuous stimulation of postsynaptic receptors, which causes symptoms such as muscle spasms and ultimately paralysis .

Biological Activity and Efficacy

Research indicates that this compound has a high efficacy against various agricultural pests. Its effectiveness is attributed to its structural properties that allow it to interact strongly with the active site of AChE. Comparative studies have shown that it exhibits similar or superior potency compared to other carbamate pesticides like carbofuran and carbosulfan .

Table 1: Comparison of Biological Activity with Other Carbamate Pesticides

| Compound Name | CAS Number | AChE Inhibition IC50 (µM) | Application |

|---|---|---|---|

| Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) | 39995-74-9 | Not specified | Agricultural pest control |

| Carbofuran | 1563-66-2 | 0.5 - 1.0 | Broad-spectrum pesticide |

| Carbosulfan | Not specified | 0.8 - 1.5 | Insecticide for crops |

Toxicological Studies

Toxicological assessments have shown that while Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) is effective against pests, it also poses risks to non-target organisms including humans and beneficial insects. Studies indicate varying degrees of acute toxicity depending on exposure levels and routes .

Case Study: Acute Toxicity in Mammals

A study conducted on male rats exposed to a mixture of N-methyl carbamate pesticides revealed significant neurological effects consistent with AChE inhibition. The results indicated dose-dependent toxicity with observable symptoms including tremors and respiratory distress .

Environmental Impact

The environmental persistence and degradation pathways of Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) have been evaluated in several studies. It is noted that under aerobic conditions, the compound can undergo hydrolysis leading to less toxic metabolites. This characteristic makes it a candidate for integrated pest management programs aimed at reducing chemical residues in agricultural systems .

Propriétés

Numéro CAS |

39995-74-9 |

|---|---|

Formule moléculaire |

C24H28N2O6S2 |

Poids moléculaire |

504.6 g/mol |

Nom IUPAC |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]disulfanyl]-N-methylcarbamate |

InChI |

InChI=1S/C24H28N2O6S2/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-34-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3 |

Clé InChI |

DWYHXPHZARNFRM-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC4=C(C=C3)OC(C4)(C)C)C |

SMILES canonique |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.